6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid

Medicinal Chemistry ADME Optimization Lipophilic Efficiency

Researchers needing a systematic SAR scaffold with balanced lipophilicity and a fluorine handle often face limited options. 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid resolves this with: - Controlled XLogP 2.83-0.67 units lower than 2-phenyl analog, ideal for CNS or anti-infective LipE optimization. - C6 fluoro group for direct SAR halogen-bonding and metabolic stability studies vs. the non-fluorinated baseline. - Versatile 4-COOH handle for amide coupling, probe derivatization, and proteomics target-ID campaigns.

Molecular Formula C14H8FNO3
Molecular Weight 257.22 g/mol
CAS No. 351357-36-3
Cat. No. B1299929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid
CAS351357-36-3
Molecular FormulaC14H8FNO3
Molecular Weight257.22 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O
InChIInChI=1S/C14H8FNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)
InChIKeyYOZXLJZXXYVCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid – Compound Overview


6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid is a fluorinated, heteroaryl-substituted quinoline-4-carboxylic acid building block (M.Wt 257.22 g/mol, C14H8FNO3) intended for research use . Its structure uniquely combines a 6-fluoro substituent on the quinoline core with a 2-furan moiety and a 4-carboxylic acid handle. This specific substitution pattern differentiates it from simpler 2-aryl or non-fluorinated quinoline-4-carboxylic acid analogs, offering a distinct physicochemical profile relevant to probe design, medicinal chemistry optimization, and proteomics applications .

1
Medicinal chemistry scaffold. Fluorinated quinoline building block for probe design and lead optimization.
Research use only
2
Distinct substitution pattern. Unique 6-fluoro and 2-furan combination for SAR and proteomics studies.
3
Physicochemical differentiation. Controlled lipophilicity profile supports lipophilic efficiency optimization.
Cross-study comparable data available

Risks of Generic Substitution


Substituting this compound with a generic quinoline-4-carboxylic acid or a closely related analog (e.g., the non-fluorinated 2-(furan-2-yl)quinoline-4-carboxylic acid or the 2-phenyl variant) will result in a different molecular profile that can critically alter experimental outcomes [1]. The presence of the lipophilic, electron-withdrawing 6-fluoro group and the heteroaromatic furan ring creates a unique combination of lipophilicity (XLogP), electronic distribution, and hydrogen-bonding capacity that is not replicated by any single analog . Without the 6-fluoro substituent, metabolic stability and target binding can shift; without the 2-furan, the vector and electronics of the aryl substituent change completely. The following quantitative evidence demonstrates that even subtle structural changes lead to measurable differences in key physicochemical and biological properties.

Target: 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid
Substitute: 2-Phenyl or non-fluorinated analog
Risk Replacing the 2-furan with a 2-phenyl group significantly raises lipophilicity and alters electronic distribution, which may shift target binding and metabolic stability profiles.
Target: 6-Fluoro substituent present
Substitute: Non-fluorinated quinoline analog
Risk Removing the 6-fluoro group eliminates potential halogen bonding and alters lipophilicity and polar surface area, which may affect permeability and off-target interactions.
Target: Data to verify
Substitute: Non-fluorinated analog with weak bioactivity data
Risk The target compound lacks public bioactivity data; its activity cliff relative to the weakly active analog is unknown and must be established experimentally.

Quantitative Differentiation Guide


Furan vs. Phenyl: Lipophilicity Impact

The 2-furan substituent on the target compound provides a significant reduction in lipophilicity compared to a 2-phenyl analog, a key parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. The computed XLogP for 6-fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid is 2.83 [1]. In contrast, the analogous 6-fluoro-2-phenylquinoline-4-carboxylic acid has a reported XLogP of 3.5 . This demonstrates that replacing a phenyl group with a furan ring concretely lowers lipophilicity by 0.67 log units.

Furan vs. Phenyl Lipophilicity
Cross-study comparable
ΔXLogP = 0.67 (Target is less lipophilic)
Supports lipophilic efficiency optimization strategies.
Target XLogP 2.83 vs. phenyl analog 3.5 (computed).
Medicinal Chemistry ADME Optimization Lipophilic Efficiency

6-Fluoro Substitution: Physicochemical Impact

The 6-fluoro substituent on the quinoline core increases both lipophilicity and topological polar surface area (tPSA) compared to the non-fluorinated analog. The target compound has a computed tPSA of 63.33 Ų and an XLogP of 2.83 . Its closest non-fluorinated analog, 2-(furan-2-yl)quinoline-4-carboxylic acid, has a lower computed XLogP of 2.5 and a slightly lower tPSA of approximately 61 Ų [1]. This demonstrates the fluorine atom's dual role in modulating both hydrophobic and electronic surface properties.

6-Fluoro Substitution Impact
Cross-study comparable
ΔXLogP = +0.33; ΔtPSA ≈ +2.33 Ų
Fluorine modulates hydrophobic and electronic surface properties.
Compared to non-fluorinated analog (computed).
Chemical Biology Structure-Activity Relationship Halogen Bonding

Bioactivity Gap: Target vs. Non-Fluorinated Analog

A significant evidence gap exists: no peer-reviewed primary research papers or public bioactivity databases like ChEMBL or BindingDB currently report quantitative IC50, Ki, or EC50 values for the specific target compound (CAS 351357-36-3) [1]. In contrast, its non-fluorinated analog, 2-(furan-2-yl)quinoline-4-carboxylic acid, has documented, albeit weak, bioactivity data, including an IC50 of 50,000 nM against MKP-1 phosphatase and 3,380 nM against dTDP-4-dehydrorhamnose 3,5-epimerase from M. tuberculosis [2]. The absence of data for the target compound prevents a direct potency comparison but defines it as a bioactive negative space with an unknown activity cliff relative to the weak baseline.

Bioactivity Gap
Data to verify
No public bioactivity data found for target compound
Defines a novel chemical starting point; activity cliff is unknown.
Analog has weak IC50 values (e.g., 3,380 nM against dTDP-epimerase).
Enzyme Inhibition BindingDB Activity Cliff

Research Applications


LipE Optimization in Lead Development

Based on its XLogP of 2.83, which is 0.67 units lower than its 2-phenyl analog [1], researchers can use this compound as a core scaffold to systematically lower lipophilicity while adding potency vectors, a key strategy for improving LipE. This makes it suitable for central nervous system (CNS) or anti-infective programs where controlled lipophilicity reduces off-target toxicity risks [2].

Fluorinated Scaffold for SAR Studies

The presence of the 6-fluoro substituent, which increases XLogP by 0.33 units compared to the non-fluorinated analog [1], provides a clear handle for SAR studies. Scientists can use this compound to directly probe the effect of C6 halogenation on target engagement, metabolic stability, and potential halogen bonding interactions, using the well-characterized non-fluorinated analog as a direct experimental baseline [2].

Core for Novel Anti-Infective Series

The complete absence of public bioactivity data for this specific compound [1] positions it as a blank slate for anti-infective drug discovery, particularly against M. tuberculosis. Since its non-fluorinated analog shows weak activity against the dTDP-4-dehydrorhamnose 3,5-epimerase (IC50 = 3.38 µM) [2], this fluorinated variant could be synthesized and screened to determine the full activity cliff, potentially unveiling a novel mechanism of action.

Proteomics Probe for Protein Interactions

Vendor information designates this compound for proteomics research [1]. Its unique combination of a fluorescent quinoline core, a modifiable carboxylic acid handle, and a fluorine atom for potential NMR studies makes it a versatile probe candidate for target identification campaigns, where its differential physicochemical profile can help isolate specific protein sub-populations compared to non-selective analogs.

Application
Selection Property
Validation Focus
LipE Optimization
Controlled lipophilicity profile
LipE improvement and off-target liability reduction
Fluorinated Scaffold SAR
6-Fluoro substituent handle
Halogen bonding, metabolic stability, and target engagement
Novel Anti-Infective Series
Absence of public bioactivity data
Experimental screening for activity cliff and novel mechanism
Proteomics Probe Design
Fluorinated quinoline core and carboxylic acid handle
Target identification and protein interaction profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.